

# impact of hemolysis and lipemia on vitamin D assay accuracy

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# Technical Support Center: Vitamin D Assay Accuracy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with vitamin D assay accuracy due to hemolysis and lipemia.

# Frequently Asked Questions (FAQs)

Q1: What are hemolysis and lipemia, and how do they affect laboratory test results?

A1: Hemolysis is the rupture of red blood cells, which releases their intracellular contents, including hemoglobin, into the serum or plasma.[1][2][3] This gives the sample a pink or reddish appearance.[4] Lipemia is the presence of a high concentration of lipids (fats), primarily triglycerides, in the blood, which makes the sample appear turbid or milky.[4][5][6] Both conditions are common preanalytical interferences that can significantly impact the accuracy of laboratory tests, including vitamin D assays.[4][7]

Q2: How do hemolysis and lipemia specifically interfere with vitamin D assays?

A2: The interference mechanisms can be complex and depend on the assay method:

Immunoassays:

## Troubleshooting & Optimization





- Hemolysis: Hemoglobin can interfere with spectrophotometric measurements used in some immunoassays.[2] It can also inhibit enzymes used in the assay or interfere with antibody-antigen binding.[2][8]
- Lipemia: High lipid concentrations can cause light scattering, which affects spectrophotometric and turbidimetric assays.[4][9] Lipids can also physically block the binding sites on antibodies, leading to inaccurate results.[9] In some cases, lipemia can cause a negative bias in vitamin D immunoassays.[10]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
  - While considered the gold standard, LC-MS/MS is not entirely immune to interference.[11]
     [12]
  - Lipemia: High lipid levels can cause a "matrix effect," where other components in the sample suppress or enhance the ionization of the target analyte (25-hydroxyvitamin D), leading to falsely low or high results.[13][14][15] This can sometimes lead to a misdiagnosis of vitamin D deficiency.[13][14][15]

Q3: Which vitamin D assay platforms are most susceptible to interference from hemolysis and lipemia?

A3: Studies have shown that immunoassays are generally more susceptible to interference from hemolysis and lipemia compared to LC-MS/MS methods.[10][16][17] However, the degree of interference can vary significantly between different immunoassay manufacturers. For instance, one study found that the Roche immunoassay showed a consistent negative bias in hemolyzed samples, while all four immunoassays tested (Abbott, Beckman Coulter, Roche, Siemens) showed a general negative bias in lipemic samples.[10][16][17]

Q4: Are there any visual clues to identify potentially problematic samples?

A4: Yes. Hemolyzed samples will have a pink to red tinge in the serum or plasma, while lipemic samples will appear cloudy or milky.[4] Automated analyzers in clinical laboratories often measure hemolysis (H-index) and lipemia (L-index) indices to quantify the level of interference. [5][18][19]



# **Troubleshooting Guides**

Issue 1: Unexpectedly low or high vitamin D results in a batch of samples.

Possible Cause: Interference from hemolysis or lipemia in one or more samples.

### Troubleshooting Steps:

- Visual Inspection: Carefully inspect the serum or plasma of the problematic samples for any pink/red discoloration (hemolysis) or turbidity (lipemia).
- Check Instrument Flags: Review the data from your automated analyzer for any flags or indices indicating hemolysis or lipemia.
- Review Sample Collection and Handling: Investigate if there were any issues during sample collection (e.g., difficult blood draw, incorrect needle size) or handling (e.g., vigorous mixing, improper storage) that could have led to in vitro hemolysis.[3] For lipemia, check if the patient was fasting prior to the blood draw.[4]
- Mitigation Strategies:
  - For Lipemic Samples:
    - Ultracentrifugation: This is an effective method to remove lipids from the sample.[14]
    - Sample Dilution: Diluting the sample can sometimes mitigate the matrix effect in LC-MS/MS assays.[6][13][15] However, ensure the diluted concentration remains within the assay's analytical limits.
    - Lipid Clearing Agents: Commercially available agents like LipoClear® can be used to remove lipids, although their effectiveness may vary depending on the analyte.[19][20]
  - For Hemolyzed Samples:
    - Recollection: The most reliable solution is to request a new, properly collected sample.
       [21][22]



Correction Factors: While some research has explored applying correction factors, this
is not a routine practice and should be approached with caution as the interference is
complex and assay-dependent.[2]

Issue 2: Discrepancies between vitamin D results from an immunoassay and an LC-MS/MS method.

Possible Cause: The immunoassay may be more susceptible to interference from hemolysis, lipemia, or other cross-reacting vitamin D metabolites that are resolved by LC-MS/MS.[23][24]

### **Troubleshooting Steps:**

- Assess Sample Quality: Analyze the sample for hemolysis and lipemia. If present, these are likely contributors to the discrepancy.
- Consider Other Interferences: Be aware that some immunoassays can show cross-reactivity
  with other vitamin D metabolites, such as 3-epi-25-OH-D3, which can lead to overestimated
  results.[10][24] LC-MS/MS methods can typically separate these epimers.[25]
- Consult Manufacturer's Data: Review the package insert or technical data for your specific immunoassay to understand its limitations regarding hemolysis, lipemia, and cross-reactivity.
   [26]

# **Quantitative Data Summary**

The following tables summarize the quantitative impact of hemolysis and lipemia on various vitamin D assays as reported in the literature.

Table 1: Impact of Hemolysis on Vitamin D Immunoassays



Immunoassay Manufacturer	Observed Bias/Interference	Reference
Roche	Consistent negative bias (from 6.7% to 36.8%)	[10]
Abbott, Beckman Coulter, Siemens	Some individual samples showed biases >30% compared to MS values, but no consistent pattern.	[10]
Beckman Coulter Dxl800	Increasing the hemolysis index nonreporting limit to 300 mg/dL is supported.	[18]

Table 2: Impact of Lipemia on Vitamin D Assays

Assay Type	Immunoassay Manufacturer	Observed Bias/Interference	Reference
Immunoassay	Abbott, Beckman Coulter, Roche, Siemens	General negative bias (approximately 20-30%) compared to MS values.	[10]
Immunoassay	Not specified	Negative bias of 10%-13.5% at moderate lipemia and 15%-20% at severe lipemia.	[20]
LC-MS/MS	Not specified	Can cause falsely low results due to matrix effects. In one case, a falsely low result led to vitamin D intoxication due to unnecessary treatment.	[13][14][15]



# **Experimental Protocols**

Protocol 1: Preparation of Hemolyzed Samples for Interference Studies

This protocol provides a general method for creating hemolyzed samples to test for assay interference.

- Blood Collection: Collect whole blood samples in EDTA-containing tubes.
- Hemolysate Preparation:
  - Osmotic Shock Method:
    - 1. Centrifuge the whole blood to separate plasma and red blood cells (RBCs).
    - 2. Wash the RBCs multiple times with a saline solution (e.g., 0.9% NaCl).
    - 3. Lyse the washed RBCs by adding a hypotonic solution (e.g., distilled water).[27]
    - 4. Freeze and thaw the lysed RBCs to ensure complete hemolysis.[1]
    - 5. Centrifuge the hemolysate to remove cell debris.
  - Mechanical Disruption: An alternative is to mechanically lyse the RBCs by passing them through a fine-gauge needle.[27]
- Spiking:
  - 1. Prepare a baseline serum or plasma pool with a known vitamin D concentration.
  - 2. Create a series of samples with increasing levels of hemolysis by adding varying amounts of the hemolysate to the baseline pool.
- Analysis:
  - 1. Measure the hemolysis index (H-index) or hemoglobin concentration in each spiked sample.
  - 2. Measure the vitamin D concentration in each sample using the assay under investigation.



3. Calculate the percentage bias from the baseline value to determine the extent of interference at different hemolysis levels.[18]

Protocol 2: Preparation of Lipemic Samples for Interference Studies

This protocol outlines a common method for simulating lipemic samples.

- Baseline Sample: Prepare a serum or plasma pool with a known vitamin D concentration.
- Spiking with Intralipid:
  - 1. Use a commercially available intravenous lipid emulsion, such as Intralipid®.[9][28]
  - 2. Add increasing volumes of the lipid emulsion to the baseline serum/plasma pool to create samples with varying degrees of turbidity.[9][29]
- Analysis:
  - 1. Measure the lipemia index (L-index) or triglyceride concentration in each spiked sample.
  - 2. Measure the vitamin D concentration in each sample using the assay being evaluated.
  - 3. Determine the percentage bias from the baseline value to assess the impact of different lipemia levels.[9]

Note: While Intralipid® is widely used, some studies suggest it may not perfectly mimic native lipemic samples. Therefore, using patient-derived lipemic samples, when available, can provide more clinically relevant interference data.[28]

## **Visualizations**



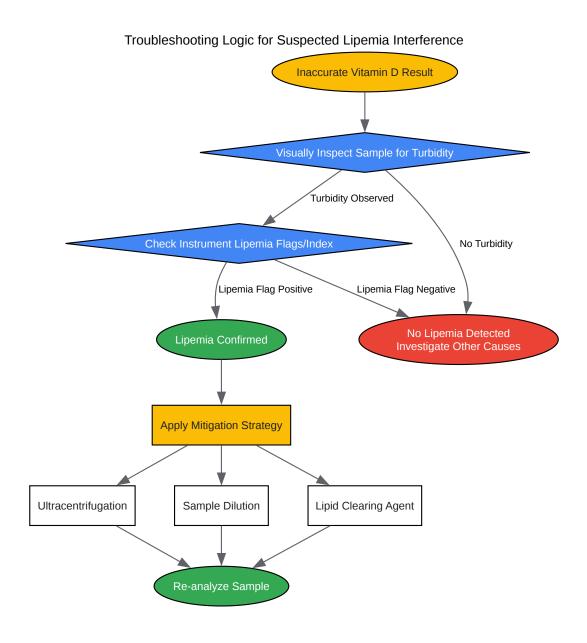
# Sample Preparation Collect Whole Blood (EDTA) Prepare Baseline Serum/Plasma Pool Prepare Hemolysate (e.g., Osmotic Shock) Spiking & Analysis Spike Baseline Pool with Hemolysate Measure Hemolysis Index (H-Index) Measure Vitamin D Concentration Evaluation Calculate % Bias from Baseline Determine Interference Level

### Experimental Workflow for Hemolysis Interference Study

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Caption: Workflow for hemolysis interference testing.





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Caption: Troubleshooting flowchart for lipemia.



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